α-1,3 Linkage Specificity for Glucosidase Profiling
The α-1,3 glucosidic linkage in the nigeroside moiety of the target compound is critical for studying specific enzymes, such as the α-1,3-glucosidase LJAG31 from Lactobacillus johnsonii [1]. This enzyme demonstrates high kinetic specificity for nigerose compared to other disaccharides [1]. While direct kinetic data for 4-isothiocyanatophenyl α-nigeroside is not available, its value is derived from the well-characterized specificity of its core disaccharide, nigerose, which is not shared by common glucopyranoside analogs like p-nitrophenyl α-D-glucopyranoside (which is a substrate for broader glucansucrases and glucosidases) [1][2].
| Evidence Dimension | Enzyme specificity (kcat/Km) |
|---|---|
| Target Compound Data | Not directly measured. Value inferred from the nigerose moiety, a known substrate for specific α-1,3-glucosidases [1]. |
| Comparator Or Baseline | Nigerose (α-D-Glcp-(1→3)-D-Glcp) is a preferred substrate for LJAG31 α-glucosidase (high kcat/Km). Other natural disaccharides like maltose (α-1,4) and isomaltose (α-1,6) are substrates for other glucosidases [1][2]. |
| Quantified Difference | Qualitative difference in enzyme specificity; nigerose is the specific substrate for a distinct class of enzymes (e.g., GH31 α-1,3-glucosidases). |
| Conditions | In vitro enzyme assays with purified recombinant LJAG31 α-glucosidase from L. johnsonii [1]. |
Why This Matters
This compound enables the specific detection and study of α-1,3-glucosidase activity, a niche not addressed by standard α- or β-glucopyranoside substrates, making it essential for focused research on uncommon bacterial α-diglucoside metabolism.
- [1] Kang MS, et al. The first alpha-1,3-glucosidase from bacterial origin belonging to glycoside hydrolase family 31. (Accessed April 18, 2026). View Source
- [2] Binder TP, et al. p-Nitrophenyl alpha-D-glucopyranoside, a new substrate for glucansucrases. Carbohydr Res. 1983 Dec 23;124(2):287-99. View Source
